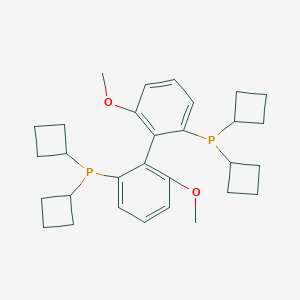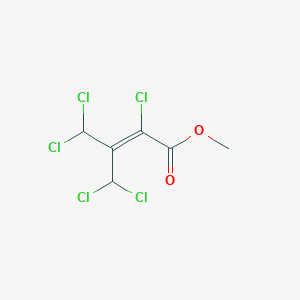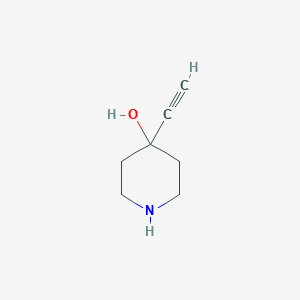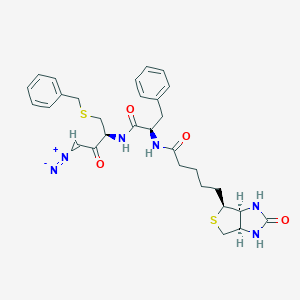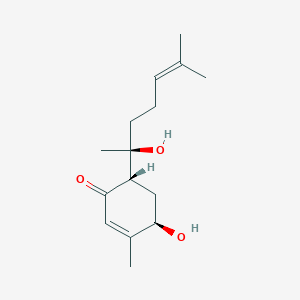
4-Hydroxyhernandulcin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyhernandulcin is a natural compound that is found in the leaves of the plant Lippia dulcis. It is a member of the class of compounds known as neoclerodane diterpenoids. 4-Hydroxyhernandulcin has been the subject of extensive scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxyhernandulcin is not fully understood. However, it is believed to act by modulating the activity of several enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of alpha-glucosidase, an enzyme that is involved in the digestion of carbohydrates. This inhibition leads to a decrease in blood glucose levels, which is beneficial for individuals with diabetes.
Biochemische Und Physiologische Effekte
4-Hydroxyhernandulcin has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and alleviate pain. These effects make it a promising candidate for the development of new drugs for the treatment of diabetes, inflammation, and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Hydroxyhernandulcin is that it is a natural compound that can be isolated from the leaves of Lippia dulcis. This makes it relatively easy to obtain for research purposes. However, the synthesis method for 4-Hydroxyhernandulcin is complex and yields relatively low quantities of the compound, which can make it difficult to obtain large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxyhernandulcin. One direction is to investigate its potential as a treatment for other diseases, such as cancer and neurodegenerative disorders. Another direction is to optimize the synthesis method for 4-Hydroxyhernandulcin to increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxyhernandulcin and its potential side effects.
Synthesemethoden
The synthesis of 4-Hydroxyhernandulcin is a complex process that involves several steps. The starting material is the neoclerodane diterpenoid hernandulcin, which is isolated from the leaves of Lippia dulcis. Hernandulcin is then subjected to a series of chemical reactions to introduce a hydroxyl group at the C-4 position, resulting in the formation of 4-Hydroxyhernandulcin. The yield of this synthesis method is relatively low, which makes it difficult to obtain large quantities of 4-Hydroxyhernandulcin for research purposes.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyhernandulcin has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antidiabetic, anti-inflammatory, and analgesic effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
145385-64-4 |
|---|---|
Produktname |
4-Hydroxyhernandulcin |
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
(4R,6S)-4-hydroxy-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O3/c1-10(2)6-5-7-15(4,18)12-9-13(16)11(3)8-14(12)17/h6,8,12-13,16,18H,5,7,9H2,1-4H3/t12-,13-,15+/m1/s1 |
InChI-Schlüssel |
ABUUSHLXFTWWDH-NFAWXSAZSA-N |
Isomerische SMILES |
CC1=CC(=O)[C@@H](C[C@H]1O)[C@](C)(CCC=C(C)C)O |
SMILES |
CC1=CC(=O)C(CC1O)C(C)(CCC=C(C)C)O |
Kanonische SMILES |
CC1=CC(=O)C(CC1O)C(C)(CCC=C(C)C)O |
Andere CAS-Nummern |
145385-64-4 |
Synonyme |
4-hydroxyhernandulcin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



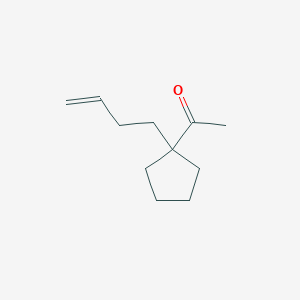
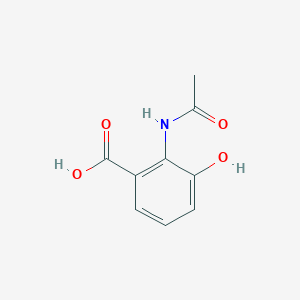
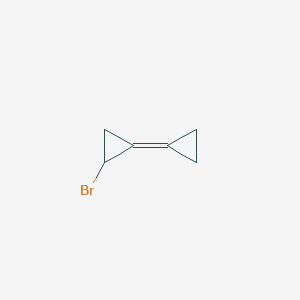
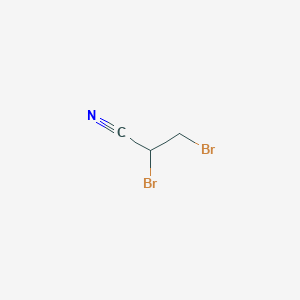
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
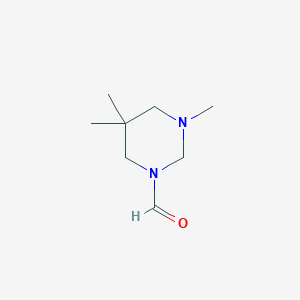
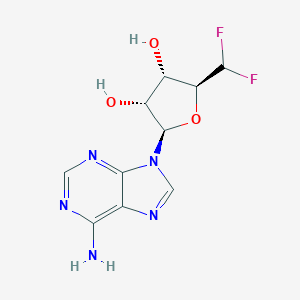
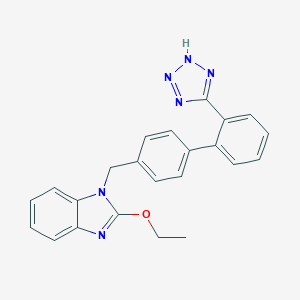
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
